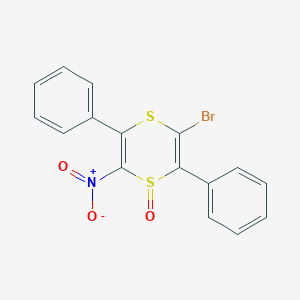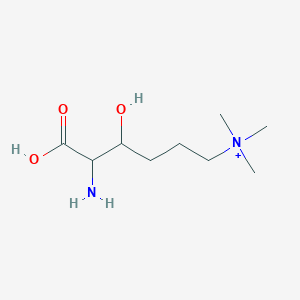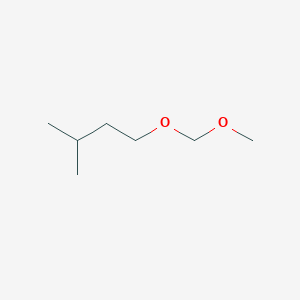![molecular formula C64H101N21O27S2 B14433984 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-63-9](/img/structure/B14433984.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tallysomycin S(sub 1a) copper complex is a derivative of tallysomycin, a glycopeptide antibiotic related to bleomycin. Tallysomycins are known for their antitumor and antimicrobial properties. The copper complex form of tallysomycin S(sub 1a) enhances its biological activity, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tallysomycin S(sub 1a) copper complex involves the fermentation of Streptoalloteichus hindustanus, followed by the incorporation of copper ions into the tallysomycin molecule. The process begins with the fermentation of the bacterial strain in a medium containing specific precursor amines, which are incorporated into the tallysomycin structure . The copper complex is then formed by reacting the purified tallysomycin with copper salts under controlled conditions .
Industrial Production Methods
Industrial production of tallysomycin S(sub 1a) copper complex follows a similar fermentation process but on a larger scale. The fermentation broth is processed to isolate and purify the tallysomycin, which is then complexed with copper ions. The final product is obtained through a series of purification steps, including chromatography and lyophilization .
Análisis De Reacciones Químicas
Types of Reactions
Tallysomycin S(sub 1a) copper complex undergoes various chemical reactions, including:
Reduction: The complex can be reduced under specific conditions, altering its biological activity.
Substitution: The copper ion can be replaced by other metal ions, changing the properties of the complex.
Common Reagents and Conditions
Common reagents used in the reactions of tallysomycin S(sub 1a) copper complex include:
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Ascorbic acid, sodium borohydride.
Substituting agents: Various metal salts (e.g., zinc chloride, iron sulfate).
Major Products
The major products formed from these reactions include:
Oxidized tallysomycin: Enhanced antimicrobial activity.
Reduced tallysomycin: Altered antitumor properties.
Substituted metal complexes: Varied biological activities depending on the metal ion.
Aplicaciones Científicas De Investigación
Tallysomycin S(sub 1a) copper complex has a wide range of scientific research applications:
Chemistry: Used as a model compound to study metal-ligand interactions and redox chemistry.
Biology: Investigated for its antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent for cancer and bacterial infections.
Industry: Utilized in the development of new antibiotics and anticancer drugs.
Mecanismo De Acción
The mechanism of action of tallysomycin S(sub 1a) copper complex involves the generation of reactive oxygen species (ROS) through redox reactions mediated by the copper ion . These ROS cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death . The complex targets specific molecular pathways involved in cell proliferation and survival, making it effective against cancer cells and bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Bleomycin: Another glycopeptide antibiotic with similar antitumor properties.
Glyoxal-bis(N4-methylthiosemicarbazone) copper complex: Known for its copper-dependent antibacterial properties.
Copper(II) complexes with N-donor ligands: Exhibits antimicrobial activity.
Uniqueness
Tallysomycin S(sub 1a) copper complex is unique due to its specific structure and the presence of the copper ion, which enhances its biological activity. Unlike other similar compounds, it has a broader range of applications in both antimicrobial and antitumor research .
Propiedades
Número CAS |
77368-63-9 |
|---|---|
Fórmula molecular |
C64H101N21O27S2 |
Peso molecular |
1660.7 g/mol |
Nombre IUPAC |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C64H101N21O27S2/c1-21-38(82-53(84-51(21)70)27(12-34(68)90)76-14-26(67)52(71)100)55(102)83-40(48(28-15-73-20-77-28)109-63-50(44(96)41(93)32(16-86)108-63)110-62-46(98)49(111-64(72)105)42(94)33(17-87)107-62)57(104)78-22(2)31(89)13-36(92)81-39(23(3)88)56(103)85-58(112-61-45(97)43(95)37(69)24(4)106-61)47(99)60-80-30(19-114-60)59-79-29(18-113-59)54(101)75-9-5-7-25(66)11-35(91)74-10-6-8-65/h15,18-20,22-27,31-33,37,39-50,58,61-63,76,86-89,93-99H,5-14,16-17,65-67,69H2,1-4H3,(H2,68,90)(H2,71,100)(H2,72,105)(H,73,77)(H,74,91)(H,75,101)(H,78,104)(H,81,92)(H,83,102)(H,85,103)(H2,70,82,84) |
Clave InChI |
UTGDMRPEOOFHIW-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCN)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


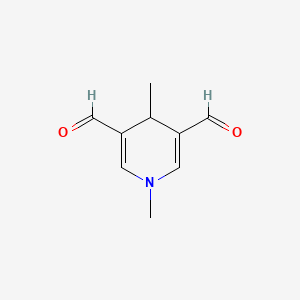
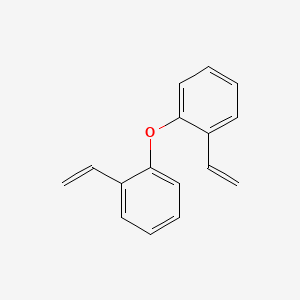
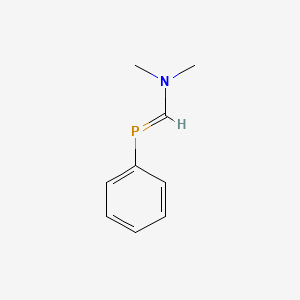
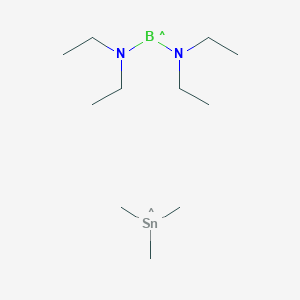
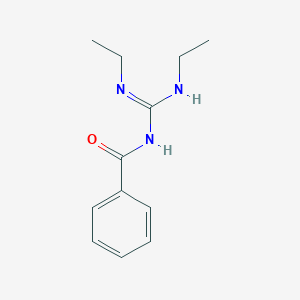
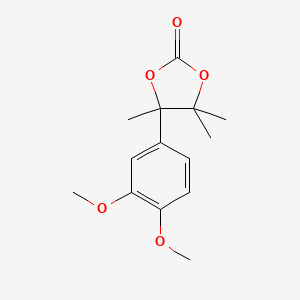
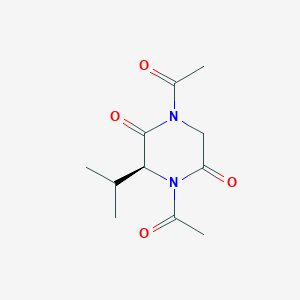
![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)


![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
